molecular formula C11H11N3O B12932820 5-Benzylidene-2-imino-1-methyl-4-imidazolidinone CAS No. 6964-11-0

5-Benzylidene-2-imino-1-methyl-4-imidazolidinone

Cat. No.: B12932820
CAS No.: 6964-11-0
M. Wt: 201.22 g/mol
InChI Key: NTICHQNQVDSJAT-VQHVLOKHSA-N
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Description

5-Benzylidene-2-imino-1-methyl-4-imidazolidinone is a heterocyclic compound that belongs to the imidazolidinone family. This compound features a five-membered ring containing two nitrogen atoms and a carbonyl group. It is known for its diverse applications in medicinal chemistry, agrochemicals, and as intermediates in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzylidene-2-imino-1-methyl-4-imidazolidinone typically involves the condensation of amino esters with cyanamides, guanidines, imino halides, imidates, or methyl carbamimidothioates . These reactions are carried out under various conditions, often requiring the presence of catalysts or specific solvents to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

5-Benzylidene-2-imino-1-methyl-4-imidazolidinone undergoes several types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the imine group to an amine.

    Substitution: Various substituents can be introduced at different positions on the ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

5-Benzylidene-2-imino-1-methyl-4-imidazolidinone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Benzylidene-2-imino-1-methyl-4-imidazolidinone involves its interaction with specific molecular targets. It can act as an enzyme inhibitor, binding to the active site and preventing the enzyme from catalyzing its substrate. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazolidinone derivatives, such as:

Uniqueness

What sets 5-Benzylidene-2-imino-1-methyl-4-imidazolidinone apart is its unique benzylidene and imino substituents, which confer distinct chemical and biological properties. These features make it a valuable compound for various applications in research and industry.

Properties

CAS No.

6964-11-0

Molecular Formula

C11H11N3O

Molecular Weight

201.22 g/mol

IUPAC Name

(5E)-2-amino-5-benzylidene-1-methylimidazol-4-one

InChI

InChI=1S/C11H11N3O/c1-14-9(10(15)13-11(14)12)7-8-5-3-2-4-6-8/h2-7H,1H3,(H2,12,13,15)/b9-7+

InChI Key

NTICHQNQVDSJAT-VQHVLOKHSA-N

Isomeric SMILES

CN1/C(=C/C2=CC=CC=C2)/C(=O)N=C1N

Canonical SMILES

CN1C(=CC2=CC=CC=C2)C(=O)N=C1N

Origin of Product

United States

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